molecular formula C34H42ClNO4 B1338123 Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride CAS No. 76811-96-6

Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride

Cat. No. B1338123
CAS RN: 76811-96-6
M. Wt: 564.2 g/mol
InChI Key: XAGIKTXVRKZQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06559312B2

Procedure details

Dissolve 2-[4-(4-chloro-butyryl)-phenyl]-2-methyl-propionic acid, ethyl ester (15.0 g, 49.53 mmol) and α,α-diphenyl-4-piperidinemethanol (29.66 g, 106.4 mmol) in xylene (60 mL). Reflux for 5.5 hours, cool in an ice bath, filter and wash with cold xylenes (25 mL). Filter the filtrate though silica gel (20 g) and wash the gel with xylenes (40 mL). Add xylene (60 mL) and concentrated hydrochloric acid (6.45 g, 65.6 mmol) with stirring. Add additional xylenes (−40 mL) and stir for 2 hour. Filter, wash with xylene (50 mL), vacuum dry and slurry with a mixture of ethanol (60 mL) and hexane (120 mL) at 70-72° C. for 30 minutes. Filter, wash with 3:1 v/v solution of n-heptane/ethanol (30 mL) and dry to give the title compound as a light white solid (19.7 g, 70%); mp 206-208° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
29.66 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.45 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([C:13]([CH3:20])([CH3:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:9][CH:8]=1)=[O:6].[C:21]1([C:27]([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)([CH:29]2[CH2:34][CH2:33][NH:32][CH2:31][CH2:30]2)[OH:28])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.Cl>C1(C)C(C)=CC=CC=1>[ClH:1].[OH:28][C:27]([C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1)([C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1)[CH:29]1[CH2:34][CH2:33][N:32]([CH2:2][CH2:3][CH2:4][C:5]([C:7]2[CH:12]=[CH:11][C:10]([C:13]([CH3:20])([CH3:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:9][CH:8]=2)=[O:6])[CH2:31][CH2:30]1 |f:4.5|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClCCCC(=O)C1=CC=C(C=C1)C(C(=O)OCC)(C)C
Name
Quantity
29.66 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(O)(C1CCNCC1)C1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
xylenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
6.45 g
Type
reactant
Smiles
Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Stirring
Type
CUSTOM
Details
stir for 2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux for 5.5 hours
Duration
5.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cool in an ice bath
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
wash with cold xylenes (25 mL)
FILTRATION
Type
FILTRATION
Details
Filter the filtrate though silica gel (20 g)
WASH
Type
WASH
Details
wash the gel with xylenes (40 mL)
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
wash with xylene (50 mL), vacuum
CUSTOM
Type
CUSTOM
Details
dry
ADDITION
Type
ADDITION
Details
slurry with a mixture of ethanol (60 mL) and hexane (120 mL) at 70-72° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
wash with 3:1 v/v solution of n-heptane/ethanol (30 mL)
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.OC(C1CCN(CC1)CCCC(=O)C1=CC=C(C=C1)C(C(=O)OCC)(C)C)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.7 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.